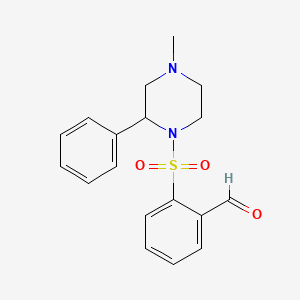
2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2305542-07-6
- Molecular Formula : C17H20N2O2S
- Molecular Weight : 320.42 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential as an anticonvulsant, antimicrobial, and anticancer agent. The following sections detail these activities.
Anticonvulsant Activity
Recent studies have shown that compounds with similar structural motifs, particularly those containing piperazine rings, exhibit significant anticonvulsant properties. For example, derivatives of piperazine have been evaluated in animal models using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.
| Compound | Test Type | Dose (mg/kg) | Effect |
|---|---|---|---|
| Compound A | MES | 100 | Significant protection |
| Compound B | PTZ | 300 | Moderate protection |
In these studies, it was observed that the introduction of specific substituents on the piperazine ring enhanced the anticonvulsant activity. The mechanism is believed to involve modulation of sodium channels, which are crucial for neuronal excitability.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro assays demonstrated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that modifications to the sulfonamide group may enhance the compound's efficacy against resistant strains.
Anticancer Potential
Studies exploring the anticancer activity of related compounds indicate that they may inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar piperazine structures have shown cytotoxic effects in breast cancer and leukemia cell lines.
Case Study: Breast Cancer Cell Line
A study evaluated the effect of a related compound on MCF-7 breast cancer cells:
- Concentration Range : 1–100 µM
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis and cell cycle arrest at the G1 phase.
The proposed mechanisms for the biological activities of this compound include:
-
Anticonvulsant Mechanism :
- Interaction with voltage-gated sodium channels.
- Modulation of neurotransmitter release.
-
Antimicrobial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of protein synthesis in bacterial cells.
-
Anticancer Mechanism :
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of key signaling pathways involved in cell proliferation.
特性
IUPAC Name |
2-(4-methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19-11-12-20(17(13-19)15-7-3-2-4-8-15)24(22,23)18-10-6-5-9-16(18)14-21/h2-10,14,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRODIZWTRPFMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














